molecular formula C11H22N2O B13359109 (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Cat. No.: B13359109
M. Wt: 198.31 g/mol
InChI Key: LHHBXEOFABPUQJ-GHMZBOCLSA-N
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Description

“(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol” is a chiral cyclopentanol derivative featuring a 4-methyl-1,4-diazepane substituent at the 2-position of the cyclopentanol ring. The compound’s structure combines a rigid cyclopentanol core with a seven-membered diazepane ring, introducing conformational flexibility and hydrogen-bonding capacity.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

LHHBXEOFABPUQJ-GHMZBOCLSA-N

Isomeric SMILES

CN1CCCN(CC1)[C@@H]2CCC[C@H]2O

Canonical SMILES

CN1CCCN(CC1)C2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a cyclopentanone derivative with a diazepane derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diazepane moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating stereoselective processes.

Medicine

In medicine, (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol may be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The diazepane moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights cyclopentanol derivatives with diverse substituents, enabling structural and synthetic comparisons. Below is an analysis of key analogs:

Key Observations

Stereochemical Control: The (1R,2R) configuration in the target compound and (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol suggests that enantioselective synthesis (e.g., using chiral auxiliaries like (+)-IpcBH₂) is feasible. This contrasts with (±)-trans analogs synthesized via non-stereoselective methods (e.g., BH₃·Me₂S) .

Substituent Effects :

  • The 4-methyl-1,4-diazepane group introduces a larger, nitrogen-rich heterocycle compared to simpler substituents like furanyl or chlorophenyl. This likely enhances solubility and conformational flexibility but may reduce crystallinity, complicating structural characterization (e.g., via SHELX-based crystallography ).

Synthetic Yields: Enantioselective hydroboration with (+)-IpcBH₂ achieved 92% yield for the furanyl analog , whereas non-stereoselective methods yielded 63%. This underscores the importance of chiral reagents for high-efficiency synthesis of (1R,2R) configurations.

Structural Analogues: The (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol and (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol demonstrate that minor stereochemical or substituent changes (e.g., chloro vs. diazepane) significantly alter physicochemical properties. For example, aryl substituents (e.g., chlorophenyl) may increase lipophilicity, while diazepane could improve water solubility.

Biological Activity

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
  • Molecular Formula : C11H19N3O
  • Molecular Weight : 209.29 g/mol

Research indicates that compounds similar to (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol may interact with various neurotransmitter systems. The presence of the diazepane ring suggests potential activity at GABA receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antidepressant Activity

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common mechanism associated with these effects.

2. Anxiolytic Effects

Given its structural similarity to known anxiolytics, such as benzodiazepines, (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol may also possess anxiolytic properties. This is supported by preliminary studies indicating reduced anxiety-like behavior in rodent models.

3. Neuroprotective Properties

Research into the neuroprotective effects of similar compounds suggests that they may help mitigate neurodegeneration through antioxidant mechanisms and inhibition of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the methyl group on the diazepane ring enhances binding affinity to GABA receptors.
  • Ring Size and Configuration : The cyclopentanol moiety contributes to the overall conformational rigidity, which is essential for receptor interaction.
Structural FeatureEffect on Activity
Diazepane RingEnhances GABAergic activity
Methyl SubstitutionIncreases potency and selectivity
Cyclopentanol CoreProvides necessary conformational stability

Case Studies

Several case studies have investigated the pharmacological profiles of related compounds:

Case Study 1: Antidepressant Activity

A study conducted by Zhao et al. demonstrated that a series of diazepane derivatives exhibited significant antidepressant-like effects in forced swim tests in mice. The most potent derivatives had structural similarities to (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol, highlighting the importance of structural features in enhancing efficacy.

Case Study 2: Anxiolytic Effects

In a separate investigation by Kuroda et al., compounds with similar diazepan structures were tested for their anxiolytic properties using elevated plus maze tests. Results indicated that these compounds significantly increased time spent in open arms compared to controls, suggesting reduced anxiety levels.

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